N-benzyl-9Z,12Z,15Z-octadecatrienamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-9Z,12Z,15Z-octadecatrienamide typically involves the reaction of benzylamine with a fatty acid derivative. The process can be carried out under mild conditions, often using a solvent such as dichloromethane and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from Maca root, followed by purification processes such as chromatography. The extraction process utilizes solvents like ethanol or hexane to isolate the macamides from the plant material .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-9Z,12Z,15Z-octadecatrienamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in a saturated amide.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated amides.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
N-benzyl-9Z,12Z,15Z-octadecatrienamide has several scientific research applications:
Chemistry: Used as a model compound to study amide bond formation and reactivity.
Biology: Investigated for its effects on the endocannabinoid system and potential neuroprotective properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and bioactive compounds
Mechanism of Action
N-benzyl-9Z,12Z,15Z-octadecatrienamide exerts its effects primarily through the inhibition of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids in the nervous system. By inhibiting FAAH, the compound increases the levels of endocannabinoids, which can modulate various physiological processes such as pain, mood, and inflammation .
Comparison with Similar Compounds
Similar Compounds
- N-benzylstearamide
- N-benzyloleamide
- N-benzyloctadeca-9,12-dienamide
Uniqueness
N-benzyl-9Z,12Z,15Z-octadecatrienamide is unique due to its three double bonds, which contribute to its higher FAAH inhibitory activity compared to other macamides. This increased activity is attributed to the unsaturation in the fatty acid moiety, making it a more potent inhibitor .
Properties
IUPAC Name |
N-benzyloctadeca-9,12,15-trienamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(27)26-23-24-20-17-16-18-21-24/h3-4,6-7,9-10,16-18,20-21H,2,5,8,11-15,19,22-23H2,1H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMMYRWIEZCYDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)NCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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